Thermal and Morphological Stability vs. mCP
mCPCN displays a glass-transition temperature (Tg) of 97 °C and a decomposition temperature (Td, 5% weight loss) of 313 °C, compared to 60 °C and 280 °C, respectively, for the benchmark host mCP [1]. This represents a 62% increase in Tg and a 33°C improvement in Td, directly attributed to the electron‑withdrawing CN group [2].
| Evidence Dimension | Thermal stability (Tg / Td) |
|---|---|
| Target Compound Data | Tg = 97 °C; Td = 313 °C (5% weight loss) |
| Comparator Or Baseline | mCP: Tg = 60 °C; Td = 280 °C |
| Quantified Difference | ΔTg = +37 °C (+62%); ΔTd = +33 °C |
| Conditions | DSC and TGA measurements; data from J. Mater. Chem. 2012 and corroborated by multiple vendor datasheets |
Why This Matters
Higher Tg and Td directly correlate with improved film morphology stability under device operation and thermal stress, reducing crystallization-induced degradation and enabling longer operational lifetimes in vacuum-deposited OLEDs.
- [1] Lin, M.-S.; Yang, S.-J.; Chang, H.-W.; Huang, Y.-H.; Tsai, Y.-T.; Wu, C.-C.; Chou, S.-H.; Mondal, E.; Wong, K.-T. Incorporation of a CN group into mCP: a new bipolar host material for highly efficient blue and white electrophosphorescent devices. J. Mater. Chem. 2012, 22, 16114–16120. DOI: 10.1039/c2jm32717a. View Source
- [2] PMC7262557, Table 1. Comparison of physical properties of mCP, CBP, mCPCN, and DPEPO. View Source
